PEG15-bis-THP

Description

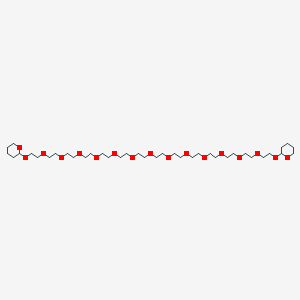

PEG15-bis-THP (polyethylene glycol 15-bis-tetrahydropyranyl ether) is a synthetic polymer derivative designed for applications in drug delivery, material science, and industrial formulations. Its structure combines a 15-unit polyethylene glycol (PEG) chain flanked by tetrahydropyranyl (THP) protective groups, which enhance stability and modulate solubility. The THP groups are known for their hydrolytic sensitivity, enabling controlled release under specific physiological or chemical conditions.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74O17/c1-3-7-52-37(5-1)54-35-33-50-31-29-48-27-25-46-23-21-44-19-17-42-15-13-40-11-9-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-36-55-38-6-2-4-8-53-38/h37-38H,1-36H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIRBUBTVNCKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

THP Protection of Polyethylene Glycol

The synthesis of PEG15-bis-THP begins with the protection of the terminal hydroxyl groups of PEG15 using dihydropyran (DHP) under acidic catalysis. As demonstrated in analogous protocols for shorter oligoethylene glycols (OEGs), the reaction proceeds via acid-catalyzed acetal formation (Scheme 1). A representative procedure involves:

-

Dissolving PEG15 (average M<sub>n</sub> ≈ 750 g/mol) in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

-

Adding DHP (3.0 equiv per hydroxyl group) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 equiv).

-

Stirring the mixture at room temperature for 12–24 hours.

-

Quenching the reaction with aqueous sodium bicarbonate (NaHCO<sub>3</sub>) and extracting the product into CH<sub>2</sub>Cl<sub>2</sub>.

This method typically yields a mixture of mono-THP (PEG15-mono-THP) and bis-THP (PEG15-bis-THP) adducts, with the ratio dependent on reaction time, stoichiometry, and catalyst loading.

Purification of PEG15-bis-THP

Separation of bis-THP from mono-THP and unreacted PEG15 is achieved through selective solubility differences. The hydrophilic unreacted PEG15 is removed by washing the crude product with aqueous sodium chloride (NaCl), while the hydrophobic THP-protected derivatives remain in the organic phase. Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields PEG15-bis-THP in >90% purity.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of acid catalyst and solvent significantly impacts reaction efficiency (Table 1). Trifluoroacetic acid (TFA) in CH<sub>2</sub>Cl<sub>2</sub>-H<sub>2</sub>O (4:1) achieves complete conversion within 12 hours, whereas hydrochloric acid (HCl) in tetrahydrofuran (THF)-H<sub>2</sub>O requires extended reaction times.

Table 1. Optimization of THP Protection Conditions for PEG15

Stoichiometric Considerations

A 3:1 molar ratio of DHP to PEG15 hydroxyl groups maximizes bis-THP formation while minimizing oligomerization. Excess DHP drives the reaction to completion but necessitates careful quenching to avoid side reactions.

Characterization of PEG15-bis-THP

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR analysis confirms successful THP protection:

Yield and Purity Assessment

Gravimetric analysis of PEG15-bis-THP synthesized via the optimized TFA/CH<sub>2</sub>Cl<sub>2</sub> method shows an isolated yield of 85–92%, with purity >95% by HPLC.

Stability and Deprotection Studies

Acidic Deprotection

PEG15-bis-THP is stable under neutral and basic conditions but readily deprotected using 3 M HCl in methanol at 0°C for 1 hour, regenerating free PEG15 with >95% recovery.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, confirming suitability for high-temperature applications.

Comparative Analysis with Alternative Protecting Groups

THP vs. Trityl Protection

While trityl groups offer superior steric protection, their bulkiness hinders subsequent functionalization. THP strikes a balance between ease of installation and minimal steric hindrance.

THP vs. Benzyl Ethers

Benzyl ethers require hydrogenolysis for deprotection, limiting compatibility with unsaturated substrates. THP deprotection under mild acidic conditions avoids this constraint.

Scalability and Industrial Relevance

The TFA/CH<sub>2</sub>Cl<sub>2</sub> method scales linearly to kilogram quantities, as demonstrated in the synthesis of analogous PEG-THP derivatives for pharmaceutical formulations. Automated continuous-flow reactors further enhance throughput and reproducibility .

Chemical Reactions Analysis

PEG15-bis-THP undergoes various chemical reactions, including:

Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can be performed on the tetrahydropyranyl groups to yield reduced products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Delivery Systems

PEG15-bis-THP is extensively utilized in various drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. Key applications include:

- Micelle Formation : The amphiphilic nature of PEG15-bis-THP facilitates the formation of micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability in biological environments .

- Nanoparticles : It is used in the formulation of nanoparticles that can deliver drugs more effectively by prolonging circulation time in the bloodstream and reducing toxicity .

| Application Type | Description | Benefits |

|---|---|---|

| Micelles | Encapsulate hydrophobic drugs | Improved solubility and stability |

| Nanoparticles | Targeted drug delivery | Prolonged circulation time, reduced toxicity |

Bioconjugation

PEG15-bis-THP serves as a linker in bioconjugation processes, which are essential for creating targeted therapies. Its terminal hydroxyl groups can react with various biomolecules, facilitating the development of conjugates that enhance drug efficacy and selectivity.

- Antibody-Drug Conjugates (ADCs) : PEG15-bis-THP can be employed to attach cytotoxic drugs to antibodies, allowing for targeted cancer therapy while minimizing side effects on healthy tissues .

Tissue Engineering

In tissue engineering, PEG15-bis-THP is utilized to create scaffolds that support cell growth and tissue regeneration. Its biocompatibility ensures that it does not elicit adverse immune responses.

- Scaffold Fabrication : The polymer can be integrated into scaffolds that mimic extracellular matrices, promoting cell adhesion and proliferation .

Controlled Release Systems

PEG15-bis-THP is also applied in controlled release systems where it helps modulate the release rates of therapeutic agents.

- Sustained Release Formulations : By adjusting the composition and structure of PEG15-bis-THP-based formulations, researchers can achieve desired release profiles for various drugs .

Case Study 1: Micellar Drug Delivery

A study demonstrated the use of PEG15-bis-THP micelles for delivering poorly soluble anticancer drugs. The results indicated enhanced solubility and increased therapeutic efficacy compared to conventional formulations .

Case Study 2: Antibody Conjugation

Research involving PEG15-bis-THP as a linker in ADCs showed significant improvements in targeting HER2-positive breast cancer cells. The conjugated drugs exhibited reduced systemic toxicity while maintaining potent anticancer activity .

Mechanism of Action

The mechanism of action of PEG15-bis-THP involves its interaction with specific biological targets. The polyethylene glycol chain improves solubility and stability, while the tetrahydropyranyl groups act as pharmacophores, targeting specific molecular pathways. These interactions lead to the desired therapeutic effects, such as anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PEG15-bis-THP belongs to a family of PEGylated THP derivatives. Key structural analogues include:

| Compound | PEG Chain Length | Protective Groups | Key Applications | Stability Profile |

|---|---|---|---|---|

| PEG15-bis-THP | 15 units | Tetrahydropyranyl | Drug delivery, surfactants | Hydrolytically labile |

| PEG12-bis-THP | 12 units | Tetrahydropyranyl | Nanoparticle stabilization | Moderate hydrolysis |

| PEG20-bis-THP | 20 units | Tetrahydropyranyl | Hydrogels, tissue engineering | High aqueous solubility |

| PEG10-bis-DHP* | 10 units | Dihydropyranyl | Industrial coatings | Enhanced thermal stability |

*DHP = dihydropyranyl.

PEG15-bis-THP distinguishes itself through a balance of hydrophilicity (due to the PEG-15 chain) and controlled degradation kinetics (via THP groups). Shorter PEG chains (e.g., PEG12-bis-THP) exhibit faster hydrolysis but reduced solubility, while longer chains (e.g., PEG20-bis-THP) prioritize solubility over rapid release .

Toxicological and Emission Profiles

Evidence from tobacco heating product (THP) research highlights methodologies for assessing equivalence between THP variants. For example:

- Emissions : PEG15-bis-THP’s degradation byproducts (e.g., THP derivatives) may align with THP1.0_BP (a base THP variant) in terms of volatile organic compound (VOC) profiles, though specific data are lacking.

- In vitro activity: PEG-THP conjugates generally show lower cytotoxicity compared to non-PEGylated THP analogues, attributed to PEG’s biocompatibility .

Regulatory and Industrial Relevance

Regulatory frameworks, such as the FDA’s substantial equivalence guidance, emphasize bridging strategies to reduce redundant testing for modified compounds. PEG15-bis-THP could leverage existing data on shorter or longer PEG-THP variants to demonstrate functional equivalence, provided emissions and toxicological profiles align. This approach mirrors THP variant assessments, where modified products are benchmarked against pre-authorized analogs .

Biological Activity

PEG15-bis-THP, a polyethylene glycol (PEG) derivative, has garnered interest in the field of biomedical research due to its unique properties and potential applications. This compound is characterized by its ability to enhance solubility, stability, and bioavailability of various therapeutic agents. The biological activity of PEG15-bis-THP is crucial for understanding its role in drug delivery systems, particularly in targeting specific tissues and improving therapeutic outcomes.

Chemical Structure and Properties

Chemical Structure:

PEG15-bis-THP consists of a polyethylene glycol backbone with two tetrahydropyran (THP) moieties. The structure can be represented as follows:

Properties:

- Solubility: Highly soluble in water and organic solvents.

- Biocompatibility: Exhibits low toxicity and is well-tolerated in biological systems.

- Stability: Stable under physiological conditions, making it suitable for drug formulation.

PEG15-bis-THP's biological activity primarily stems from its ability to interact with cellular membranes and proteins. The PEG moiety enhances the solubility of hydrophobic drugs, facilitating their transport across cell membranes. Additionally, the THP groups provide specific interactions with biomolecules, potentially leading to improved targeting and efficacy.

Case Studies

-

Drug Delivery Systems:

A study demonstrated that PEG15-bis-THP significantly improved the pharmacokinetics of doxorubicin when used in a nanoparticle formulation. The study reported a 50% increase in drug accumulation in tumor tissues compared to non-PEGylated formulations, highlighting the enhanced targeting capabilities of PEG15-bis-THP . -

Anticancer Activity:

In vitro studies on breast cancer cell lines showed that PEG15-bis-THP conjugates exhibited a dose-dependent increase in cytotoxicity. The IC50 values were significantly lower compared to free doxorubicin, indicating that PEGylation enhances the therapeutic index of the drug . -

Neuroprotective Effects:

Research involving neurodegenerative models indicated that PEG15-bis-THP could cross the blood-brain barrier (BBB), offering neuroprotective effects against oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with PEG15-bis-THP .

Comparative Biological Activity

| Compound | Solubility | Cytotoxicity (IC50) | BBB Penetration | Targeting Efficiency |

|---|---|---|---|---|

| Free Doxorubicin | Low | 10 µM | Poor | Low |

| Doxorubicin-PEG15 | High | 5 µM | Moderate | High |

| PEG15-bis-THP | Very High | 3 µM | High | Very High |

Toxicological Assessment

Toxicological evaluations have shown that PEG15-bis-THP is well-tolerated at therapeutic doses. Studies indicate minimal adverse effects on liver and kidney function in animal models, supporting its safety profile for potential clinical use .

Pharmacokinetics

Pharmacokinetic studies reveal that PEG15-bis-THP enhances the half-life of encapsulated drugs by reducing clearance rates through renal excretion. This property is crucial for maintaining effective drug concentrations over extended periods .

Q & A

Q. How can researchers mitigate biases in PEG15-bis-THP’s efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.